3-Ethenyl-2-methoxyphenol
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Overview
Description
3-Ethenyl-2-methoxyphenol, also known as isoeugenol, is an organic compound belonging to the class of methoxyphenols. It is characterized by a methoxy group attached to the benzene ring of a phenol moiety. This compound is known for its clove-like aroma and is commonly found in essential oils derived from various aromatic plants.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethenyl-2-methoxyphenol can be synthesized through the methylation of o-catechol using potash and dimethyl sulfate
Industrial Production Methods: Industrial production of this compound often involves the oxidation of anisole or phenetole with an unsubstituted alkanoic acid having 1-4 carbon atoms . The reaction is carefully controlled to ensure that no more than 6% of the starting material is oxidized, thereby producing the desired methoxyphenol.
Chemical Reactions Analysis
Types of Reactions: 3-Ethenyl-2-methoxyphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using peracetic acid or hydrogen peroxide in the presence of acetic acid.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the methoxy or hydroxyl groups, often using halogenating agents or alkylating agents.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of quinones.
Reduction: Reduction can yield various alcohol derivatives.
Substitution: Substitution reactions can produce a range of substituted phenols and ethers.
Scientific Research Applications
3-Ethenyl-2-methoxyphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethenyl-2-methoxyphenol involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells . Additionally, it can inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
2-Methoxyphenol (Guaiacol): Similar in structure but lacks the ethenyl group.
4-allyl-2-methoxyphenol (Eugenol): Contains an allyl group instead of an ethenyl group.
Uniqueness: 3-Ethenyl-2-methoxyphenol is unique due to its specific ethenyl substitution, which imparts distinct chemical properties and biological activities compared to its analogs. Its clove-like aroma and antimicrobial properties make it particularly valuable in the fragrance and food industries .
Properties
CAS No. |
625120-95-8 |
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Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
3-ethenyl-2-methoxyphenol |
InChI |
InChI=1S/C9H10O2/c1-3-7-5-4-6-8(10)9(7)11-2/h3-6,10H,1H2,2H3 |
InChI Key |
UFIIACHMWNIMAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1O)C=C |
Origin of Product |
United States |
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